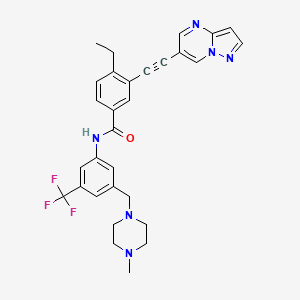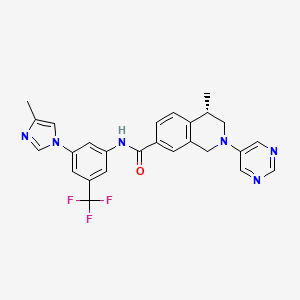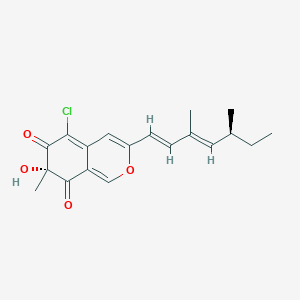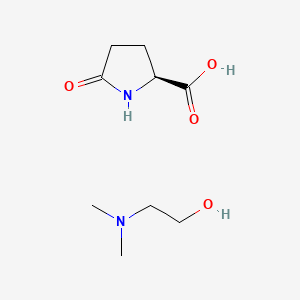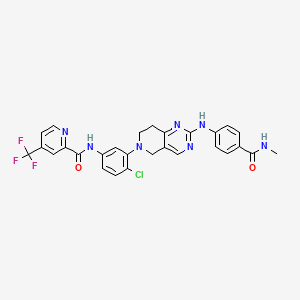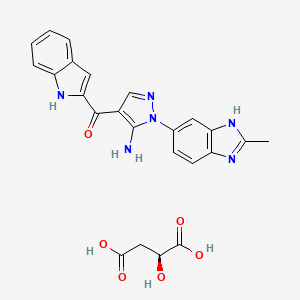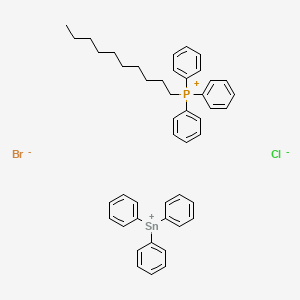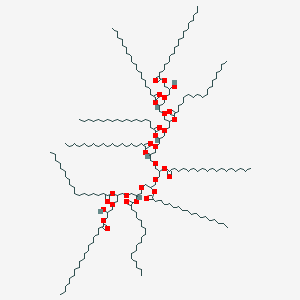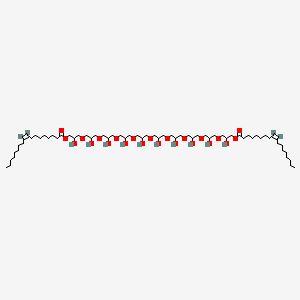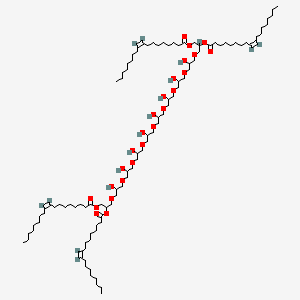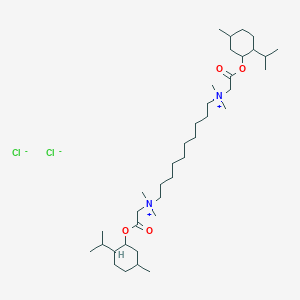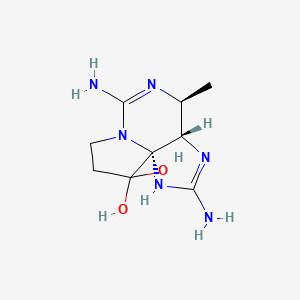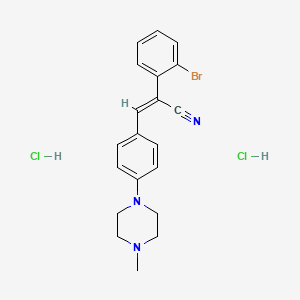
DG172 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DG172 dihydrochloride is a selective PPARβ/δ antagonist . It has an IC50 value of 27 nM . DG172 enhances transcriptional corepressor recruitment and down-regulates transcription of the PPARβ/δ target gene Angptl4 in mouse myoblasts . It also promotes the differentiation of dendritic cells (DCs) from GM-CSF-induced mouse bone marrow cells (BMCs) and reduces Ly6b + /Gr1 + granulocytic cells .
Molecular Structure Analysis
The molecular formula of DG172 dihydrochloride is C20H22BrCl2N3 . The molecular weight is 455.22 .Physical And Chemical Properties Analysis
DG172 dihydrochloride is a solid substance with a light yellow to yellow color . It is stable if stored as directed and should be kept away from strong oxidizing agents . It should be stored at 4°C in sealed storage, away from moisture .Aplicaciones Científicas De Investigación
1. Application in Pharmacology DG172 dihydrochloride is a potent PPARβ/δ inverse agonist . PPARβ/δ is a type of nuclear receptor that plays a crucial role in regulating cellular functions, including metabolism, cell proliferation, and differentiation .
2. Application in Gene Expression Studies DG172 dihydrochloride has been found to inhibit Angptl4 gene expression in mouse myoblasts . Angptl4 is a gene that is involved in lipid metabolism and is a known target of PPARβ/δ .
3. Application in Dendritic Cell Differentiation DG172 dihydrochloride has been shown to augment GM-CSF/IL-4-induced differentiation of mature dendritic cells from bone marrow cells in culture . Dendritic cells are a type of immune cell that play a key role in initiating immune responses .
For each of these applications, DG172 dihydrochloride is typically used in vitro, and its effects are measured using various biochemical and cellular assays . The specific methods of application and experimental procedures can vary depending on the particular study design .
As for the results or outcomes obtained, DG172 dihydrochloride has been shown to have potent activity as a PPARβ/δ inverse agonist, with an IC50 value of 26.9 nM . It has also been found to inhibit Angptl4 gene expression in mouse myoblasts with an IC50 value of 9.5 nM . In studies on dendritic cell differentiation, DG172 dihydrochloride was found to enhance the differentiation of these cells in culture .
4. Application in Cell Cycle/DNA Damage Studies DG172 dihydrochloride has been used in studies related to cell cycle and DNA damage . The PPARβ/δ pathway, which DG172 dihydrochloride targets, is known to play a role in the regulation of cell cycle and DNA repair mechanisms .
5. Application in Metabolic Enzyme/Protease Studies DG172 dihydrochloride has been used in studies focusing on metabolic enzymes and proteases . The PPARβ/δ pathway is involved in the regulation of various metabolic processes, and DG172 dihydrochloride can be used to study these processes .
6. Application in Cell Proliferation Studies DG172 dihydrochloride has been found to dose-dependently promote the proliferation of TM4 cells . This suggests that it could be used in studies investigating cell proliferation .
For each of these applications, the specific methods of application and experimental procedures can vary depending on the particular study design . As for the results or outcomes obtained, these can also vary depending on the specific application and experimental design .
7. Application in Vitamin D Related/Nuclear Receptor Studies DG172 dihydrochloride has been used in studies related to Vitamin D and nuclear receptors . The PPARβ/δ pathway, which DG172 dihydrochloride targets, is known to interact with Vitamin D receptors and can be used to study these interactions .
8. Application in Claudin-11 Expression Studies DG172 dihydrochloride has been found to reduce the expression of claudin-11 in TM4 cells . Claudin-11 is a protein that is crucial for the formation of tight junctions in cells .
9. Application in Bone Growth & Remodeling Studies DG172 dihydrochloride has been used in studies focusing on bone growth and remodeling . The PPARβ/δ pathway is involved in the regulation of bone metabolism, and DG172 dihydrochloride can be used to study these processes .
For each of these applications, the specific methods of application and experimental procedures can vary depending on the particular study design . As for the results or outcomes obtained, these can also vary depending on the specific application and experimental design .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUORLIDVBCPI-WTLOABTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DG172 dihydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)
